![molecular formula C15H14FN5O2 B2418167 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide CAS No. 338748-50-8](/img/structure/B2418167.png)
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite intricate, as suggested by its name. It includes a pyridinyl group, a hydrazono group, a hydroxyimino group, and a phenylbutanamide group . The exact structure would be best visualized using specialized chemical structure software.Aplicaciones Científicas De Investigación
1. Fluorescence-Based Sensing
Hydrazones derived from salicylaldehyde, similar in structure to 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide, have shown potential in selective fluorescence "turn on" chemo-sensing, particularly for detecting aluminum ions (Al3+). These compounds, including variants like SMPH, MSMPH, and FSMPH, exhibit enhanced fluorescence in response to Al3+, demonstrating their utility in monitoring Al3+ in living cells such as MCF-7 cells (Rahman et al., 2017).
2. Synthesis and Computational Studies of Schiff Base Complexes
Schiff base complexes of metals such as Ni(II), Co(II), Cu(II), and VO(II) using derivatives of hydrazones have been synthesized and analyzed. These complexes have undergone various spectroscopic characterizations and computational studies, indicating a potential for a variety of scientific applications, including potential antimicrobial, antioxidant, and cytotoxic activities (Fekri & Zaky, 2016).
3. Novel Syntheses in Medicinal Chemistry
Novel synthetic pathways for derivatives of pyrimidines, incorporating fluoro-substituted phenyl groups, have been explored for their potential as anti-inflammatory and analgesic agents. These syntheses highlight the versatility of fluoro-substituted compounds in medicinal chemistry (Muralidharan et al., 2019).
4. Antimicrobial and Anticancer Applications
Research has demonstrated the synthesis of compounds structurally related to 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide with promising antimicrobial and anticancer activities. These include thiazole and pyrazole derivatives based on benzothiophene moieties and other novel esters and hydrazides with potential pharmacological effects (Gouda et al., 2010).
5. Pharmacological Evaluation of Modified Compounds
In vitro and in vivo pharmacological screenings of derivatives modified at specific positions, such as C-3, have revealed significant anti-cancer activity. These studies include assessments of ADME (Absorption, Distribution, Metabolism, Excretion), pharmacokinetics, and tumor studies, providing insights into the potential therapeutic applications of such compounds (Rajendran et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2Z,3E)-3-[(6-fluoropyridin-2-yl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-10(19-20-13-9-5-8-12(16)18-13)14(21-23)15(22)17-11-6-3-2-4-7-11/h2-9,23H,1H3,(H,17,22)(H,18,20)/b19-10+,21-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSGIDYPORIER-LNBBNAEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC=C1)F)C(=NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CC=C1)F)/C(=N/O)/C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

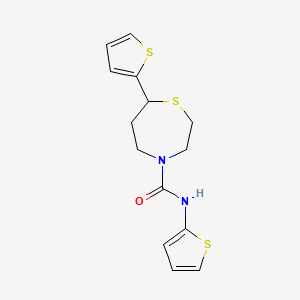

![7-(2-ethoxyethyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418089.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2418092.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)
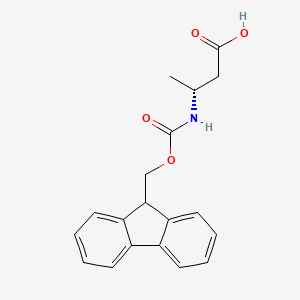

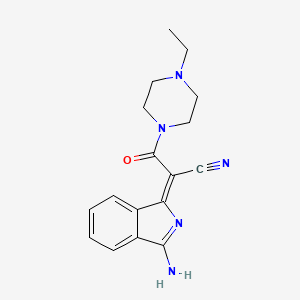
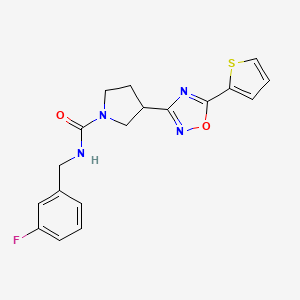

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)
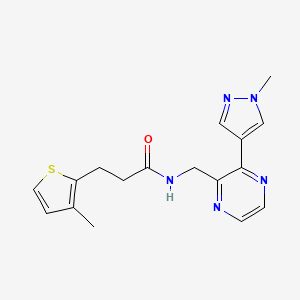
![5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2418106.png)